molecular formula C16H13BrN2S B566006 10-Bromopropyl-2-cyano Phenothiazine CAS No. 1797890-72-2

10-Bromopropyl-2-cyano Phenothiazine

Cat. No.: B566006
CAS No.: 1797890-72-2
M. Wt: 345.258
InChI Key: FRLGMOZNMBUEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromopropyl-2-cyano Phenothiazine is an intermediate in the preparation of Pericyazine . It has a molecular weight of 345.26 and a molecular formula of C16H13BrN2S . The IUPAC name for this compound is 10-(3-bromopropyl)phenothiazine-2-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a phenothiazine core with a bromopropyl group and a cyano group . The structure follows a D-π-A format with phenothiazine as the electron-donating group and a cyano-substituted pyridine unit as the electron-accepting group .


Chemical Reactions Analysis

Phenothiazines, including this compound, have been shown to exhibit intriguing photophysical and redox properties . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a topological polar surface area of 52.3Ų and a XLogP3 of 4.4 . It also has a heavy atom count of 20 and a rotatable bond count of 3 .

Mechanism of Action

Phenothiazines, like 10-Bromopropyl-2-cyano Phenothiazine, are presumed to act principally in the subcortical areas, producing what has been described as a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor .

Future Directions

Phenothiazine derivatives, including 10-Bromopropyl-2-cyano Phenothiazine, have potential applications in various fields such as photocatalysts, dye-sensitized solar cells, and organic light-emitting diodes . There is ongoing research into the development of efficient photoelectrochemical sensors based on organic photosensitizers, with promising applications in water quality monitoring and biosensing .

Properties

IUPAC Name

10-(3-bromopropyl)phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-8-3-9-19-13-4-1-2-5-15(13)20-16-7-6-12(11-18)10-14(16)19/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLGMOZNMBUEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.